Nitro Group Torsion Angle: Structural Basis for Differential Photochemical and Biological Behavior
The defining structural feature of 9-nitroanthracene is the near-perpendicular orientation of the nitro group relative to the aromatic plane, which contrasts sharply with the coplanar geometry of 2-nitroanthracene and the intermediate orientation of 1-nitroanthracene. X-ray crystallography at room temperature established an 84.7° torsion angle for 9-nitroanthracene in the solid state [1]. DFT calculations at the B3LYP/6-311+G** level yield ONCC dihedral angles of approximately 59° for 9-nitroanthracene, 28–29° for 1-nitroanthracene, and 0° for 2-nitroanthracene [2]. This perpendicular conformation sterically inhibits resonance between the nitro group and the aromatic π-system, accounting for the compound's fastest photodegradation rate among nitro-PAHs [3] and its weak direct-acting mutagenicity [4].
| Evidence Dimension | Nitro group torsion angle (ONCC dihedral angle) |
|---|---|
| Target Compound Data | 84.7° (X-ray, solid state) [1]; ~59° (DFT B3LYP/6-311+G**) [2] |
| Comparator Or Baseline | 2-Nitroanthracene: ~0° (DFT, coplanar); 1-Nitroanthracene: ~28–29° (DFT, intermediate); 9,10-Dinitroanthracene: 63.7° (X-ray) [1][2] |
| Quantified Difference | Nitro group in 9-nitroanthracene is rotated ~85° out of plane vs. ~0° for 2-nitroanthracene; DFT-computed dihedral angle differs by ~59° vs. 2-NA and ~30° vs. 1-NA |
| Conditions | Room-temperature single-crystal X-ray diffraction [Trotter, 1959]; DFT B3LYP/6-311+G** gas-phase calculations [Librando & Alparone, 2012] |
Why This Matters
Nitro group orientation is the primary structural determinant of photodegradation rate, reduction potential, and mutagenic potency—selecting the correct isomer is essential for reproducible environmental fate modeling and toxicological assessment.
- [1] Trotter, J. (1959). Steric Inhibition of Resonance: I. 9-Nitroanthracene and 9,10-Dinitroanthracene. Canadian Journal of Chemistry, 37(2), 351–357. doi:10.1139/v59-047. View Source
- [2] Librando, V., & Alparone, A. (2012). IR and Raman spectra of nitroanthracene isomers: Substitional effects based on density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 160–167. doi:10.1016/j.saa.2011.12.053. View Source
- [3] Zeng, K., Xue, H., & Chen, J. (2010). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: effect by solvent and structure. Environmental Chemistry Letters, 8, 237–242. doi:10.1007/s10311-009-0214-1. View Source
- [4] Fu, P. P., Heflich, R. H., Von Tungeln, L. S., Yang, D. T. C., Fifer, E. K., & Beland, F. A. (1986). Effect of the nitro group conformation on the rat liver microsomal metabolism and bacterial mutagenicity of 2- and 9-nitroanthracene. Carcinogenesis, 7(11), 1819–1827. doi:10.1093/carcin/7.11.1819. View Source
